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Compound of Interest

Compound Name: 2,3,5-Trihydroxybenzaldehyde

CAS No.: 74186-01-9

Cat. No.: B3056787

Get Quote

Executive Summary
2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) represents a distinct pharmacophore within the

Hydroxy Aryl Aldehyde (HAA) class of small-molecule inhibitors targeting Inositol-Requiring

Enzyme 1 alpha (IRE-1α). Unlike kinase-inhibiting RNase attenuators (KIRAs) that allosterically

modulate the enzyme, 2,3,5-THBA and its structural analogs function as direct, reversible

covalent inhibitors of the IRE-1α RNase domain.

This guide details the biochemical mechanism, experimental validation, and therapeutic utility

of 2,3,5-THBA. It is designed for researchers investigating the Unfolded Protein Response

(UPR), specifically the blockade of XBP1 splicing and Regulated IRE1-Dependent Decay

(RIDD) in oncogenic and fibrotic disease models.

Part 1: Mechanistic Profile & Structural Biology
The Target: IRE-1α Dual Activity
IRE-1α is a transmembrane sensor with two enzymatic activities:
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Serine/Threonine Kinase: Autophosphorylation drives oligomerization.

Endoribonuclease (RNase): Executes the splicing of XBP1 mRNA and the degradation of

diverse mRNAs (RIDD).[1]

Mechanism of Action: The Lys907 Schiff Base
2,3,5-THBA inhibits IRE-1α through a precise chemical interaction within the RNase active site.

It does not compete for the ATP binding pocket (Kinase domain) but directly engages the

catalytic core of the RNase domain.

Primary Interaction (Covalent): The aldehyde group (-CHO) of 2,3,5-THBA forms a reversible

Schiff base (imine) with the ε-amino group of Lysine 907 (Lys907). This residue is critical for

the proton transfer required for RNA cleavage.

Secondary Interactions (Stabilization):

Ortho-Hydroxyl (2-OH): Forms an intramolecular hydrogen bond with the imine nitrogen,

stabilizing the Schiff base intermediate.

Pi-Stacking: The benzene ring intercalates into a shallow hydrophobic pocket defined by

Histidine 910 (His910) and Phenylalanine 889 (Phe889).[2]

Accessory Hydroxyls (3-OH, 5-OH): These moieties likely engage in water-mediated

hydrogen bonding network with Tyrosine 892 (Tyr892) and Asparagine 906 (Asn906),

further locking the inhibitor in the active site.

Specificity Profile
Selectivity: High selectivity for IRE-1α RNase over the Kinase domain.

Class Comparison: Unlike 4µ8C (a chromenone derivative), 2,3,5-THBA is a simpler

benzenoid scaffold, often used as a fragment lead or a specific probe to dissect the

contribution of the 3- and 5-hydroxyl groups to binding affinity.

Part 2: Experimental Validation Framework
In Vitro FRET-Based RNase Activity Assay
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Objective: Quantify the IC50 of 2,3,5-THBA against recombinant IRE-1α.

Protocol:

Reagent Prep:

Enzyme: Recombinant human IRE-1α (cytosolic domain, Linker-Kinase-RNase).

Substrate: 5' FAM-labeled, 3' BHQ-labeled RNA stem-loop sequence (matches XBP1

splice site).

Buffer: 20 mM HEPES (pH 7.5), 50 mM KOAc, 1 mM Mg(OAc)2, 1 mM DTT, 0.05%

Tween-20.

Reaction Setup:

Incubate IRE-1α (10-50 nM) with 2,3,5-THBA (serial dilutions: 0.1 µM – 100 µM) for 30 min

at RT.

Add FRET RNA substrate (100 nM).

Measurement:

Monitor fluorescence (Ex: 485 nm, Em: 535 nm) kinetically for 45 minutes.

Slope Calculation: Calculate initial velocity (

) from the linear phase.

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Cellular XBP1 Splicing Assay (RT-PCR)
Objective: Confirm target engagement in living cells (e.g., U266 multiple myeloma or RPMI-

8226).

Protocol:

Cell Treatment:
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Pre-treat cells with 2,3,5-THBA (10-50 µM) for 2 hours.

Induce ER stress with Thapsigargin (100 nM) or Tunicamycin (1 µg/mL) for 4 hours.

RNA Extraction: Use Trizol or column-based kit to isolate total RNA.

RT-PCR:

Primers flanking the XBP1 splice site (26 nt intron).

Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'

Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'

Analysis:

Run products on a 2.5% agarose gel or 15% polyacrylamide gel (critical for resolving the

26 bp difference).

Result: Effective inhibition results in the retention of the upper band (unspliced XBP1u)

and disappearance of the lower band (spliced XBP1s).

Part 3: Visualization of Signaling & Mechanism
Diagram: IRE-1α Pathway and Inhibition Point
This diagram illustrates the UPR signaling flow and precisely where 2,3,5-THBA intervenes.
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Caption: 2,3,5-THBA covalently blocks the RNase domain, preventing XBP1 splicing and RIDD

activity.

Diagram: Chemical Mechanism of Action
This diagram details the molecular interaction at the active site.
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Caption: The formation of a stabilized Schiff base between 2,3,5-THBA and Lys907 inactivates

the enzyme.

Part 4: Data Synthesis & Therapeutic Implications[4]
Comparative Analysis of IRE-1α Inhibitors
The following table contextualizes 2,3,5-THBA within the broader landscape of IRE-1α

inhibitors.
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Inhibitor Class
Representative
Compound

Binding Site Mechanism Reversibility

Hydroxy Aryl

Aldehydes

(HAAs)

2,3,5-THBA
RNase Domain

(Lys907)

Schiff Base

Formation
Reversible

Hydroxy Aryl

Aldehydes

(HAAs)

4µ8C
RNase Domain

(Lys907)

Schiff Base

Formation
Reversible

KIRAs (Type II) KIRA6 / KIRA8
Kinase Domain

(ATP Pocket)

Allosteric

Inhibition
Reversible

Iminodihydroquin

azolines
STF-083010 RNase Domain

Schiff Base

Formation

Irreversible

(context

dependent)

Therapeutic Applications[3][5][6][7][8]
Multiple Myeloma: Plasma cells have high secretory load and depend on XBP1s for survival.

2,3,5-THBA blockade sensitizes these cells to proteasome inhibitors (e.g., Bortezomib).

Pulmonary Fibrosis (IPF): IRE-1α activation in alveolar epithelial cells drives fibrotic

remodeling. Inhibition prevents the "terminal UPR" and subsequent apoptosis/fibrosis.

Triple-Negative Breast Cancer (TNBC): XBP1s interacts with HIF1α to promote

tumorigenicity; 2,3,5-THBA can disrupt this axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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